molecular formula C14H19N3O2S B6974338 3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea

3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea

Cat. No.: B6974338
M. Wt: 293.39 g/mol
InChI Key: LKRDMEHCNFLGQN-UHFFFAOYSA-N
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Description

3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea is a synthetic organic compound that features a thiazole ring, a furan ring, and a urea moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both thiazole and furan rings in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea in the presence of a base.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a suitable base.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling of the Thiazole and Furan Rings: The thiazole and furan rings can be coupled via a nucleophilic substitution reaction.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation Products: Furanones, thiazole oxides.

    Reduction Products: Dihydrothiazoles, reduced furan derivatives.

    Substitution Products: Various substituted thiazoles and furans depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. The thiazole and furan rings are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. The presence of the urea moiety suggests it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazole and furan rings may facilitate binding to specific molecular targets, while the urea moiety could participate in hydrogen bonding with active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea: Similar structure but with a methyl group instead of a tert-butyl group.

    3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(thiophen-3-ylmethyl)-1-methylurea: Similar structure but with a thiophene ring instead of a furan ring.

    3-(5-Tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea lies in its specific combination of functional groups and rings. The presence of both a thiazole and a furan ring, along with a tert-butyl group and a urea moiety, gives it distinct chemical and biological properties that may not be observed in similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(5-tert-butyl-1,3-thiazol-2-yl)-1-(furan-3-ylmethyl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-14(2,3)11-7-15-12(20-11)16-13(18)17(4)8-10-5-6-19-9-10/h5-7,9H,8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRDMEHCNFLGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)NC(=O)N(C)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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